8-Chloro-7-methylisoquinolin-3-ol
Description
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
8-chloro-7-methyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-7-4-9(13)12-5-8(7)10(6)11/h2-5H,1H3,(H,12,13) |
InChI Key |
VPNYMQPQHFZCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CNC(=O)C=C2C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Anilines with Acrolein
A key synthetic strategy involves the cyclization of 2-methyl-3-chloroaniline with acrolein in the presence of an acid catalyst and a dehydrogenation reagent to form the quinoline or isoquinoline core with chloro and methyl substitutions at the desired positions.
- Reaction conditions : Organic solvent (typically a lower alcohol with 6 to 8 carbon atoms such as n-octanol or n-heptanol), monobasic inorganic acid (hydrogen chloride or hydrogen bromide), and a dehydrogenation reagent (e.g., iodine, 2-methyl-3-chloronitrobenzene, arsenic acid, vanadic acid, ferric trioxide, tin tetrachloride, chloranil, or phosphomolybdic acid).
- Temperature : Controlled between 70–80 °C for salt formation, then heated to 145–160 °C during acrolein addition and maintained for 4–10 hours for cyclization completion.
- Yield : High yields reported, e.g., 96% for 7-chloro-8-methylquinoline under optimized conditions.
Example procedure (adapted from CN111377859A patent):
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Mix 2-methyl-3-chloroaniline with n-octanol and 25% HCl in n-octanol, stir at 70–80 °C to form salt | Formation of intermediate salt |
| 2 | Add dehydrogenation reagent (e.g., 2-methyl-3-chloronitrobenzene or iodine) | Oxidative environment for cyclization |
| 3 | Dropwise add acrolein at 145–160 °C over 4 hours, maintain temperature for 8 hours | Cyclization to form 7-chloro-8-methylquinoline |
| 4 | Workup: desolventize, neutralize with KOH to pH 7–8, extract with petroleum ether, wash and dry | Isolation of product with ~96% yield |
This method avoids the use of sulfuric acid, reducing waste and improving environmental safety.
Acid-Catalyzed Reflux of 2-Aminophenols with Acrolein
Another approach, more general for 8-hydroxyquinoline derivatives, involves refluxing 2-aminophenol derivatives with acrolein in aqueous hydrochloric acid, followed by neutralization and extraction.
- Procedure : Stirring 2-aminophenol in 6 N HCl under reflux, slow dropwise addition of acrolein (1.5 equivalents), continued reflux for 2 hours.
- Workup : Cooling, pH adjustment to neutral with NaOH, extraction with ethyl acetate, drying, and purification by flash chromatography.
- Application : This method is effective for synthesizing 8-hydroxyquinoline derivatives and can be adapted for isoquinolin-3-ol analogs with appropriate substituents.
Microwave-Assisted Synthesis
Microwave irradiation has been used to accelerate the synthesis of isoquinoline derivatives by reacting substituted fluoroarenes with hydroxyisoquinolines at elevated temperatures (~100 °C) for short times (~60 min), yielding substituted isoquinolines efficiently.
Detailed Reaction Parameters and Yields
| Parameter | Range/Value | Notes |
|---|---|---|
| Organic solvent | n-octanol, n-heptanol (C6-C8 alcohols) | Used in 2–15 parts by weight relative to aniline |
| Monobasic inorganic acid | HCl or HBr, 2–4 moles per mole aniline | Catalyzes salt formation and cyclization |
| Acrolein | 3–8 moles per mole aniline | Key aldehyde for ring formation |
| Dehydrogenation reagent | Iodine, 2-methyl-3-chloronitrobenzene, arsenic acid, etc. | 0.5–1.5 moles per mole aniline |
| Temperature | 70–80 °C (salt formation), 145–160 °C (cyclization) | Controlled heating critical for yield |
| Reaction time | 4–10 hours | Ensures complete cyclization |
| Yield | Up to 96% (for 7-chloro-8-methylquinoline) | High efficiency reported |
Research Findings and Analysis
- The cyclization method using 2-methyl-3-chloroaniline and acrolein under acidic and oxidative conditions is the most efficient and environmentally considerate route, avoiding strong mineral acids like sulfuric acid and minimizing waste water generation.
- The choice of organic solvent and acid catalyst significantly influences the reaction rate and yield.
- Dehydrogenation reagents such as iodine or nitrobenzene derivatives facilitate the aromatization step, crucial for forming the quinoline/isoquinoline core.
- Post-reaction neutralization and extraction steps are essential for isolating high-purity products.
- Adaptations of this method can be used to prepare 8-chloro-7-methylisoquinolin-3-ol by selecting appropriate starting materials and reaction conditions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Cyclization of 2-methyl-3-chloroaniline with acrolein | 2-methyl-3-chloroaniline, acrolein | HCl/HBr, iodine or nitrobenzene derivative, n-octanol | 70–80 °C (salt), 145–160 °C (cyclization), 4–10 h | Up to 96% | Environmentally friendly, scalable |
| Acid-catalyzed reflux of 2-aminophenol with acrolein | 2-aminophenol, acrolein | 6 N HCl | Reflux 2 h | Moderate to good | Suitable for 8-hydroxyquinoline derivatives |
| Microwave-assisted synthesis | 2-fluoro-5-nitrotoluene, 8-hydroxyisoquinoline | Microwave heating | 100 °C, 60 min | ~63% | Rapid, efficient for substituted isoquinolines |
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-methylisoquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
Scientific Research Applications
8-Chloro-7-methylisoquinolin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-7-methylisoquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Synthetic Challenges: highlights a 55% yield for 7-Methoxy-6-methylisoquinolin-8-ol via catalytic hydrogenation, suggesting similar methods may apply to the target compound .
- Spectral Trends: Aromatic proton shifts in isoquinoline analogs are sensitive to substituent positions, as seen in δ = 7.56 (H–4) for 7-Methoxy-6-methylisoquinolin-8-ol, which would differ in the target due to chloro substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
